molecular formula C32H24O4 B13991807 9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol CAS No. 80034-18-0

9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol

Cat. No.: B13991807
CAS No.: 80034-18-0
M. Wt: 472.5 g/mol
InChI Key: OYEFWGPZRBMIBJ-UHFFFAOYSA-N
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Description

9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique photophysical properties, making it a subject of interest in various fields of scientific research, including material science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. The process involves the coupling of 9,10-dibromoanthracene with 4-methoxyphenylacetylene in the presence of a palladium catalyst and a base .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroanthracene derivatives.

Scientific Research Applications

9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its photophysical properties. When exposed to light, it can absorb and emit photons, making it useful in applications like bioimaging and OLEDs. The molecular targets and pathways involved include interactions with light-sensitive receptors and the generation of reactive oxygen species in photodynamic therapy.

Comparison with Similar Compounds

Similar Compounds

  • 9,10-Bis(4-methoxyphenyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene
  • 9,10-Bis(triisopropylsilylethynyl)anthracene

Uniqueness

Compared to similar compounds, 9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol stands out due to its unique combination of photophysical properties and chemical reactivity. Its ability to undergo various chemical reactions while maintaining stability makes it a versatile compound in scientific research .

Properties

CAS No.

80034-18-0

Molecular Formula

C32H24O4

Molecular Weight

472.5 g/mol

IUPAC Name

9,10-bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol

InChI

InChI=1S/C32H24O4/c1-35-25-15-11-23(12-16-25)19-21-31(33)27-7-3-5-9-29(27)32(34,30-10-6-4-8-28(30)31)22-20-24-13-17-26(36-2)18-14-24/h3-18,33-34H,1-2H3

InChI Key

OYEFWGPZRBMIBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C#CC2(C3=CC=CC=C3C(C4=CC=CC=C42)(C#CC5=CC=C(C=C5)OC)O)O

Origin of Product

United States

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